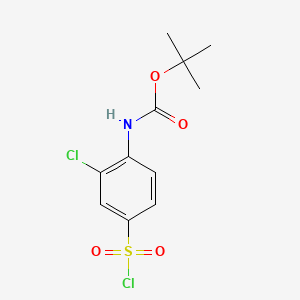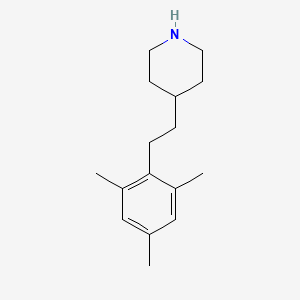
((3-Iodophenyl)ethynyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-iodophenyl)ethynyl]trimethylsilane: is an organosilicon compound with the molecular formula C11H13ISi It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethynyl group and a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-iodophenyl)ethynyl]trimethylsilane typically involves the coupling of an iodo-substituted phenylacetylene with trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under mild conditions. The reaction proceeds as follows:
Sonogashira Coupling Reaction:
Industrial Production Methods: While specific industrial production methods for [2-(3-iodophenyl)ethynyl]trimethylsilane are not widely documented, the scalability of the Sonogashira coupling reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: [2-(3-iodophenyl)ethynyl]trimethylsilane undergoes various chemical reactions, including:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines, thiols, or alkoxides
Conditions: Mild to moderate temperatures, polar solvents
Products: Substituted phenylacetylene derivatives
-
Oxidation Reactions:
Reagents: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Room temperature to 50°C, aqueous or organic solvents
Products: Iodo-substituted phenylacetylene oxides
-
Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Low to moderate temperatures, inert atmosphere
Products: Reduced phenylacetylene derivatives
Common Reagents and Conditions: The reactions of [2-(3-iodophenyl)ethynyl]trimethylsilane often involve common organic reagents and conditions, such as palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Solvents like THF, DMF, and dichloromethane (DCM) are frequently used.
Major Products: The major products formed from these reactions include various substituted phenylacetylenes, phenylacetylene oxides, and reduced phenylacetylene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-(3-iodophenyl)ethynyl]trimethylsilane serves as a versatile building block for the construction of more complex molecules. It is used in cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, to form carbon-carbon bonds.
Biology and Medicine:
Industry: In the materials science industry, [2-(3-iodophenyl)ethynyl]trimethylsilane is used in the preparation of functionalized polymers and advanced materials. Its unique reactivity allows for the modification of surfaces and the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(3-iodophenyl)ethynyl]trimethylsilane in chemical reactions involves the activation of the ethynyl group and the iodine atom. The ethynyl group can participate in nucleophilic addition and coupling reactions, while the iodine atom can undergo substitution and oxidative addition. The trimethylsilane group provides stability and enhances the reactivity of the compound.
Molecular Targets and Pathways: In synthetic chemistry, the molecular targets of [2-(3-iodophenyl)ethynyl]trimethylsilane include various nucleophiles and electrophiles. The pathways involved in its reactions typically follow well-established mechanisms for substitution, oxidation, and reduction reactions.
Comparación Con Compuestos Similares
- [2-(4-iodophenyl)ethynyl]trimethylsilane
- [2-(2-iodophenyl)ethynyl]trimethylsilane
- [2-(3-bromophenyl)ethynyl]trimethylsilane
- [2-(3-chlorophenyl)ethynyl]trimethylsilane
Comparison: Compared to its analogs, [2-(3-iodophenyl)ethynyl]trimethylsilane exhibits unique reactivity due to the position of the iodine atom on the phenyl ring. This positional difference can influence the compound’s electronic properties and steric effects, making it more or less reactive in certain reactions. The presence of the trimethylsilane group also imparts stability and enhances the compound’s utility in various synthetic applications.
Propiedades
Fórmula molecular |
C11H13ISi |
|---|---|
Peso molecular |
300.21 g/mol |
Nombre IUPAC |
2-(3-iodophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H13ISi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 |
Clave InChI |
BHWJVQOQOWIBHI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC(=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


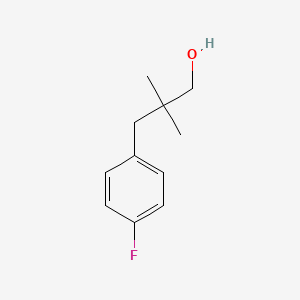
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)
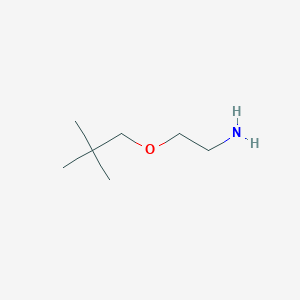

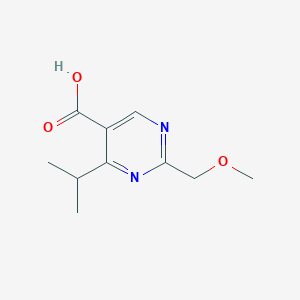


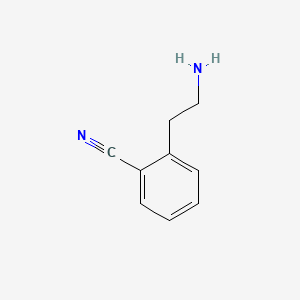

![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
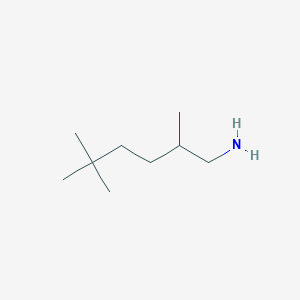
![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)
